1-(3,3,5-Trimethylcyclohexyl)ethanone
Description
1-(3,3,5-Trimethylcyclohexyl)ethanone is a cycloaliphatic ketone featuring an acetyl group attached to a 3,3,5-trimethylcyclohexyl (TMCH) ring. The TMCH moiety is notable for its steric bulk and conformational rigidity, which influence reactivity, solubility, and spectroscopic behavior. Such compounds are often intermediates in organic synthesis or functional ingredients in industrial applications .
Properties
CAS No. |
14886-22-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 |
InChI Key |
ALVCXKYZMQCATP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Other CAS No. |
14886-22-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,3,5-Trimethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,5-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(3,3,5-trimethylcyclohexyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones with additional functional groups.
Reduction: Formation of 1-(3,3,5-trimethylcyclohexyl)ethanol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3,3,5-Trimethylcyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to various chemical transformations. The compound’s effects are mediated through pathways involving its functional groups and their interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3,3,5-Trimethylcyclohexyl)ethanone with key analogs, focusing on structural features, physical properties, and applications.
Cyclohexyl Derivatives
- Structural Insights: Homosalate shares the TMCH backbone but replaces the acetyl group with a salicylate ester, enhancing its UV absorption capacity. 3,3,5-Trimethylcyclohexanone positions the ketone within the ring, reducing steric hindrance compared to the acetyl-substituted derivative.
Cyclohexenyl and Unsaturated Analogs
- Comparison :
- The cyclohexenyl group introduces unsaturation, lowering molecular weight (166.26 vs. 168.28) and altering solubility and reactivity. The conjugated system may enhance stability in photochemical applications.
Aromatic Ethanone Derivatives
- Key Differences: Aromatic ethanones exhibit higher molecular weights (~200 vs. ~168) due to substituent diversity. Substituents like chlorine and methoxy groups increase melting points and influence electronic properties (e.g., hydrogen bonding, dipole moments).
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